molecular formula C54H69F3N6O8 B13398628 N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 62213-14-3

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B13398628
CAS No.: 62213-14-3
M. Wt: 987.2 g/mol
InChI Key: BTXVKVBZZATISP-UHFFFAOYSA-N
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Description

The compound “N-(1-azabicyclo[222]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a complex organic molecule that features a bicyclic structure with various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include bicyclic amines and substituted phenylacetic acids. The key steps may involve:

    Formation of the bicyclic amine: This can be achieved through cyclization reactions.

    Coupling with substituted phenylacetic acids: This step often involves amide bond formation using reagents like EDCI or DCC in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

These compounds have various applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential biological activities.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as catalysts.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For example:

    Binding to receptors: They may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: They may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: They may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Uniqueness

These compounds are unique due to their specific bicyclic structure and substituted phenyl groups. This structural uniqueness contributes to their distinct chemical and biological properties.

Properties

CAS No.

62213-14-3

Molecular Formula

C54H69F3N6O8

Molecular Weight

987.2 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H26N2O4.C18H24N2O3.C17H19F3N2O/c1-23-16-10-13(11-17(24-2)19(16)25-3)4-5-18(22)20-15-12-21-8-6-14(15)7-9-21;1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-15-12-20-9-7-14(15)8-10-20;18-17(19,20)14-3-1-2-12(10-14)4-5-16(23)21-15-11-22-8-6-13(15)7-9-22/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,20,22);3-6,11,14-15H,7-10,12H2,1-2H3,(H,19,21);1-5,10,13,15H,6-9,11H2,(H,21,23)

InChI Key

BTXVKVBZZATISP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CN3CCC2CC3)OC.COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CN3CCC2CC3.C1CN2CCC1C(C2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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